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2-Hydroxyisonicotinic acid N-oxide

Enzyme inhibition kinetics Protocatechuate 3,4-dioxygenase Pyridine N-oxide SAR

2-Hydroxyisonicotinic acid N-oxide (also indexed as 1-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid; PDB ligand code INO) is a heterocyclic pyridine N-oxide derivative with the molecular formula C₆H₅NO₄ and a molecular weight of 155.11 g·mol⁻¹. The compound features three key functional groups — a carboxylic acid at the 4-position, a hydroxyl substituent at the 2-position, and an N-oxide moiety — creating a unique polydentate coordination environment that has been structurally characterized at 2.13 Å resolution in complex with protocatechuate 3,4-dioxygenase (PDB: 3PCJ).

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
CAS No. 119736-22-0
Cat. No. B039109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyisonicotinic acid N-oxide
CAS119736-22-0
Synonyms4-Pyridinecarboxylicacid,1,2-dihydro-1-hydroxy-2-oxo-(9CI)
Molecular FormulaC6H5NO4
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C=C1C(=O)O)O
InChIInChI=1S/C6H5NO4/c8-5-3-4(6(9)10)1-2-7(5)11/h1-3,11H,(H,9,10)
InChIKeyJFXSGPUFCQCCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyisonicotinic Acid N-Oxide (CAS 119736-22-0): Structure, Identity, and Procurement Context


2-Hydroxyisonicotinic acid N-oxide (also indexed as 1-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid; PDB ligand code INO) is a heterocyclic pyridine N-oxide derivative with the molecular formula C₆H₅NO₄ and a molecular weight of 155.11 g·mol⁻¹ . The compound features three key functional groups — a carboxylic acid at the 4-position, a hydroxyl substituent at the 2-position, and an N-oxide moiety — creating a unique polydentate coordination environment that has been structurally characterized at 2.13 Å resolution in complex with protocatechuate 3,4-dioxygenase (PDB: 3PCJ) [1]. Primarily employed as a mechanism-based transition state analog for intradiol dioxygenases, this compound is procured by enzymology and structural biology laboratories requiring a high-affinity, irreversible inhibitor with well-defined Fe³⁺ coordination geometry.

Why In-Class Pyridine N-Oxide Substitution Fails: The 191-Fold Potency Gap in Protocatechuate 3,4-Dioxygenase Inhibition


Although 2-hydroxyisonicotinic acid N-oxide belongs to a broader class of pyridine carboxylic acid N-oxides, the precise regiochemistry of the hydroxyl and carboxyl substituents relative to the N-oxide functionality dictates profoundly divergent inhibition profiles. A direct comparative study across multiple pyridine N-oxides revealed that 2-hydroxyisonicotinic acid N-oxide exhibits an apparent Kᵢ of 0.0068 mM against protocatechuate 3,4-dioxygenase, whereas the structurally simpler isonicotinic acid N-oxide (lacking the 2-hydroxyl group) displays an apparent Kᵢ of 1.3 mM — representing a 191-fold difference in binding affinity [1]. This extreme sensitivity to substitution pattern means that procurement of an incorrect in-class analog (e.g., isonicotinic acid N-oxide, 2-hydroxypyridine N-oxide) will yield unusable inhibition data in dioxygenase mechanistic studies.

2-Hydroxyisonicotinic Acid N-Oxide Quantitative Differentiation Evidence: Comparator-Based Performance Data


Apparent Kᵢ Comparison: 191-Fold Greater Affinity than Isonicotinic Acid N-Oxide and 574-Fold vs. 2-Hydroxypyridine N-Oxide

In a head-to-head comparative inhibition study conducted under identical assay conditions, 2-hydroxyisonicotinic acid N-oxide (INO) exhibited an apparent Kᵢ of 0.0068 mM for protocatechuate 3,4-dioxygenase (Pseudomonas sp.), characterized by irreversible binding kinetics. By contrast, isonicotinic acid N-oxide — which lacks the 2-hydroxyl substituent — displayed an apparent Kᵢ of 1.3 mM, while 2-hydroxypyridine N-oxide, which lacks the 4-carboxylate, showed an apparent Kᵢ of 3.9 mM [1]. The 191-fold and 574-fold respective potency advantages establish that both the 2-hydroxyl and 4-carboxylate groups are simultaneously required for high-affinity active-site engagement.

Enzyme inhibition kinetics Protocatechuate 3,4-dioxygenase Pyridine N-oxide SAR

Enzyme Inactivation Potency: 50% Inactivation at 25 nM within 10 Minutes

2-Hydroxyisonicotinic acid N-oxide achieves 50% inactivation of protocatechuate 3,4-dioxygenase (Pseudomonas putida) at a concentration of 0.000025 mM (25 nM) following a 10-minute incubation, a potency that led the original investigators to designate it as the most potent inhibitor known for this enzyme at the time of publication [1]. While exact inactivation concentrations for other pyridine N-oxides under identical pre-incubation conditions were not reported in this study, the broader comparative Kᵢ dataset (see Evidence Item 1) confirms that simple pyridine N-oxide analogs lacking the 2-hydroxy-4-carboxy substitution pattern are orders of magnitude less effective.

Transition state analog Mechanism-based inhibition Intradiol dioxygenase

Binding Affinity vs. Natural Substrate: INO and NNO Exhibit Vastly Higher Affinity than Protocatechuate (PCA)

Stopped-flow kinetic measurements established that both ketonized substrate analogs — 2-hydroxyisonicotinic acid N-oxide (2-OH INO) and 6-hydroxynicotinic acid N-oxide (6-OH NNO) — exhibit 'much higher affinity for the enzyme than PCA' (protocatechuate, the natural substrate), with binding progressing through an initial weak complex followed by at least two isomerization steps leading to a bleached, high-affinity dead-end complex [1]. Although this study did not report numeric K_D values for PCA alone, the qualitative affinity ranking (INO ≈ NNO >> PCA) provides a critical class-level benchmark: both heterocyclic N-oxide analogs substantially outperform the natural substrate in binding tightness, justifying their use as mechanistic probes.

Substrate analog Enzyme-ligand binding Catechol dioxygenase

Crystal Structure-Guided Differentiation: Asymmetric Fe³⁺ Chelation and Tyr447 Displacement by INO

The 2.13 Å resolution crystal structure of the protocatechuate 3,4-dioxygenase–INO complex (PDB: 3PCJ) reveals that INO binds the active-site Fe³⁺ in an asymmetrically chelated fashion, inducing dissociation of the endogenous axial tyrosinate ligand Tyr447 (147β), which is then stabilized by hydrogen bonding to Tyr16 (16α) and Asp413 (113β) [1]. In contrast, the natural substrate PCA, while also forming an asymmetrically chelated complex and displacing Tyr447, leaves the equatorial Fe³⁺ coordination site unoccupied — whereas INO (and NNO) coordinate a solvent molecule at this site, creating a cavity-occupied state that is structurally distinct [1]. This structural difference makes INO uniquely valuable for crystallographic trapping of the O₂-binding cavity in an occupied conformation, a feature not provided by PCA.

X-ray crystallography Metalloenzyme active site Fe³⁺ coordination geometry

Spectroscopic Signature: Red-Shifted Intermediate (λmax 500 nm) and Blue-Shifted Final Complex (<340 nm)

Repetitive-scan optical spectroscopy of INO binding to Brevibacterium fuscum protocatechuate 3,4-dioxygenase reveals a characteristic two-phase spectral progression: an initial red-shifted intermediate with λmax = 500 nm (compared to native enzyme λmax = 435 nm, representing a +65 nm bathochromic shift), followed by formation of a final dead-end complex that is substantially blue-shifted with λmax < 340 nm (>95 nm hypsochromic shift relative to native enzyme) [1]. While 6-hydroxynicotinic acid N-oxide (NNO) produces qualitatively similar spectral changes, both analogs uniquely exhibit this bleaching phenomenon that mirrors the transient intermediate detected in the catalytic cycle immediately after O₂ addition to the enzyme–PCA complex [1]. The native substrate PCA does not produce a stable bleached complex under equivalent aerobic conditions, making INO the preferred tool for trapping and characterizing the oxygenated intermediate state.

UV-Vis spectroscopy Enzyme intermediate trapping Non-heme iron enzymes

2-Hydroxyisonicotinic Acid N-Oxide: Best-Fit Research Application Scenarios Based on Quantitative Evidence


Transition State Analog for Intradiol Dioxygenase Mechanistic Studies

INO is the definitive tool compound for laboratories investigating the catalytic mechanism of protocatechuate 3,4-dioxygenase and related intradiol dioxygenases. Its sub-micromolar Kᵢ (0.0068 mM) and 25 nM inactivation potency [1][2] enable tight-binding inhibition at low stoichiometric ratios, allowing researchers to trap and characterize enzyme intermediates along the O₂ insertion reaction coordinate. The well-defined biphasic spectral signature (λmax 500 nm → <340 nm) provides a direct optical readout for monitoring binding progress and intermediate accumulation [3].

Co-Crystallization Ligand for Protocatechuate 3,4-Dioxygenase Structural Biology

For structural biology groups conducting X-ray crystallographic studies of the β-ketoadipate pathway enzymes, INO offers a structurally validated ligand with an existing high-resolution (2.13 Å) PDB entry (3PCJ) and well-characterized Fe³⁺ coordination geometry [4]. Co-crystallization or soaking with INO traps the enzyme in a cavity-occupied conformation where a solvent molecule is bound at the equatorial Fe³⁺ site — a state that mimics the O₂-binding cavity occupancy and is structurally distinct from the PCA-bound cavity-vacant state [4]. This makes INO preferable to PCA for studies aimed at understanding O₂ activation in non-heme iron enzymes.

Reference Inhibitor for Protocatechuate 3,4-Dioxygenase Activity and Screening Assays

INO is suitable as a positive control inhibitor in enzyme activity assays and inhibitor screening campaigns targeting protocatechuate 3,4-dioxygenase. Its irreversible binding mode and 50% inactivation at 25 nM provide a reproducible benchmark for assay validation [2]. The 191-fold potency gap versus isonicotinic acid N-oxide (Kᵢ 1.3 mM) and 574-fold gap versus 2-hydroxypyridine N-oxide (Kᵢ 3.9 mM) provide clear quantitative boundaries for structure-activity relationship (SAR) interpretation: new inhibitor candidates can be ranked against this well-characterized standard [1].

Spectroscopic Probe for Fe³⁺ Coordination Environment Characterization

Researchers employing UV-Vis and EPR spectroscopy to characterize Fe³⁺ coordination environments in non-heme iron enzymes can use INO as a well-characterized spectroscopic probe. The distinct red-shifted intermediate (λmax 500 nm) and blue-shifted final complex (<340 nm) provide clear spectral markers for monitoring ligand binding and conformational changes at the active site [3]. EPR analysis confirms that INO binding produces exclusively high-spin Fe³⁺ (S = 5/2) with negative zero-field splitting, demonstrating that the optical bleaching is not attributable to iron reduction — a critical control for studies of redox-active metalloenzymes [3].

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